Rfz57U5fje

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

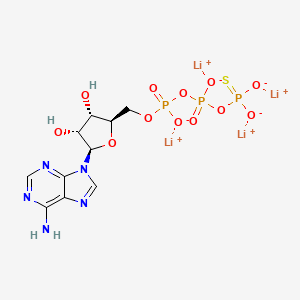

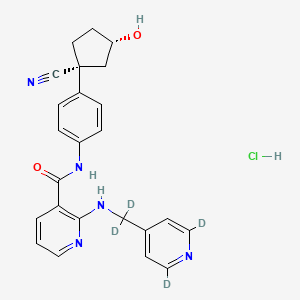

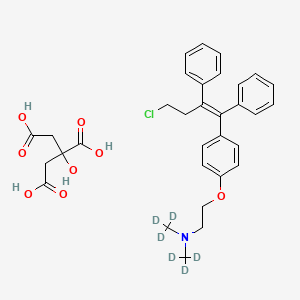

FGN849 is an organic molecule known for its pharmacological properties. It is the active catabolite of IMGN632, a compound used in targeted cancer therapies. The chemical structure of FGN849 is [(2S)-2-[[[4-(aminomethyl)phenyl]amino]methyl]-4-methyl-1,3-thiazol-5-yl]-(2-methylidenebenzoic acid) . This compound has gained attention for its potential in treating acute myeloid leukemia (AML) and other hematologic malignancies .

Preparation Methods

FGN849 is synthesized as a catabolite of IMGN632. The preparation involves conjugating a novel peptide-linked, DNA-alkylating, mono-imine payload at engineered cysteine residues . The synthetic route includes the following steps:

Antibody Selection and Humanization: Unique anti-CD123 antibodies are generated through immunization with a human CD123-expressing cell line.

Chemical Reactions Analysis

FGN849 undergoes several types of chemical reactions, primarily involving DNA alkylation. The compound is known for its potent DNA-alkylating properties, which lead to DNA damage, S-phase cell cycle arrest, and apoptosis in CD123+ AML cells . Common reagents and conditions used in these reactions include:

Oxidation: Involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

Reduction: Utilizes reducing agents to remove oxygen atoms or add hydrogen atoms.

Substitution: Involves replacing one functional group with another, often using nucleophiles or electrophiles.

Scientific Research Applications

FGN849 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying DNA alkylation and its effects on cellular processes.

Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.

Medicine: Primarily used in the development of targeted cancer therapies, especially for treating AML.

Industry: Employed in the production of antibody-drug conjugates for targeted drug delivery systems.

Mechanism of Action

FGN849 exerts its effects through DNA alkylation. The compound targets CD123-expressing cells, is internalized, and releases its DNA-alkylating payload. This leads to DNA damage, S-phase cell cycle arrest, and apoptosis in cancer cells . The molecular targets and pathways involved include:

Comparison with Similar Compounds

FGN849 is unique due to its specific targeting of CD123-expressing cells and its potent DNA-alkylating properties. Similar compounds include:

IMGN632: The parent compound of FGN849, used in targeted cancer therapies.

X-ADC: Another antibody-drug conjugate that utilizes a DNA crosslinking IGN payload.

FGN849 stands out for its selective toxicity against AML progenitors and its superior tolerability in preclinical models .

Properties

CAS No. |

2069250-01-5 |

|---|---|

Molecular Formula |

C42H37N5O6 |

Molecular Weight |

707.8 g/mol |

IUPAC Name |

(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-aminophenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C42H37N5O6/c1-50-37-16-31-33(44-20-29-14-26-7-3-5-9-35(26)46(29)41(31)48)18-39(37)52-22-24-11-25(13-28(43)12-24)23-53-40-19-34-32(17-38(40)51-2)42(49)47-30(21-45-34)15-27-8-4-6-10-36(27)47/h3-13,16-20,29-30,45H,14-15,21-23,43H2,1-2H3/t29-,30-/m0/s1 |

InChI Key |

MPZZBNVMDYKZRF-KYJUHHDHSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC4=CC=CC=C43)CN2)OCC5=CC(=CC(=C5)N)COC6=C(C=C7C(=C6)N=C[C@@H]8CC9=CC=CC=C9N8C7=O)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N3C(CC4=CC=CC=C43)CN2)OCC5=CC(=CC(=C5)N)COC6=C(C=C7C(=C6)N=CC8CC9=CC=CC=C9N8C7=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)

![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)

![trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B12431336.png)